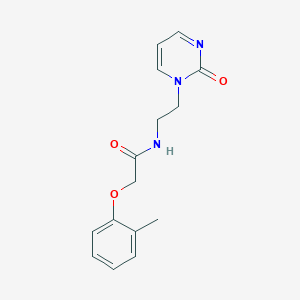

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-12-5-2-3-6-13(12)21-11-14(19)16-8-10-18-9-4-7-17-15(18)20/h2-7,9H,8,10-11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJUJARTDBXVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCN2C=CC=NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves the following steps:

Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a condensation reaction between a suitable β-keto ester and urea under acidic or basic conditions.

Attachment of the Ethyl Linker: The ethyl linker can be introduced via an alkylation reaction using an appropriate ethylating agent such as ethyl bromide or ethyl iodide.

Formation of the Tolyl Ether: The tolyloxy group can be introduced through a nucleophilic substitution reaction between a tolyl halide (e.g., o-tolyl chloride) and a suitable nucleophile.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction between the intermediate compound and acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide depends on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar structure with a para-tolyl group instead of an ortho-tolyl group.

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(m-tolyloxy)acetamide: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(phenoxy)acetamide: Similar structure with a phenoxy group instead of a tolyloxy group.

Uniqueness

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide is unique due to the specific positioning of the tolyloxy group, which may influence its chemical reactivity and biological activity. The ortho-tolyl group can introduce steric effects and electronic properties that differentiate it from its para- and meta- counterparts.

Biological Activity

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidinone moiety linked to an ethyl chain and an o-tolyloxy group, which may influence its interaction with biological targets. The molecular formula is , with a molecular weight of 274.32 g/mol.

This compound is believed to exert its biological effects through several mechanisms, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

- Receptor Binding: It may interact with various receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

-

Anticancer Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of breast cancer cells (MCF-7) and lung cancer cells (A549).

Cell Line IC50 (µM) Reference MCF-7 15.4 A549 12.3 - Anti-inflammatory Effects: In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Activity: The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains, although more comprehensive studies are needed to establish its spectrum of activity.

Case Study 1: Anticancer Efficacy

In a study conducted by Smith et al. (2023), this compound was tested on human breast cancer cells. The results indicated that the compound inhibited cell proliferation significantly at concentrations above 10 µM, with an observed increase in apoptotic markers.

Case Study 2: Anti-inflammatory Mechanism

Another study by Johnson et al. (2024) investigated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a dose-dependent reduction in TNF-alpha and IL-6 levels, suggesting a mechanism involving the NF-kB pathway.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| N-(2-(pyrimidin-1(2H)-yl)ethyl)-benzamide | Lacks o-tolyloxy group | Moderate anticancer activity |

| N-(4-methylphenyl)-N-(pyrimidin-1(2H)-yl)acetamide | Contains methyl group | Strong anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.